Product packaging for 2-(2-Amino-5-fluorophenyl)acetic acid(Cat. No.:CAS No. 1785479-48-2)

2-(2-Amino-5-fluorophenyl)acetic acid

Cat. No.: B3177491
CAS No.: 1785479-48-2
M. Wt: 169.15 g/mol
InChI Key: BKHHBDZQXPDZAM-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenyl)acetic acid ( 1785479-48-2) is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound features both an amino group and a carboxylic acid functional group on a fluorinated benzene ring, making it a valuable multi-functional intermediate in scientific research and development. Its molecular structure can be represented by the SMILES notation Nc1ccc(cc1CC(=O)O)F . As a building block in medicinal chemistry, its structure is conducive for the synthesis of diverse compound libraries, particularly in creating molecules with potential pharmacological activity. The presence of the fluorine atom can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity. Researchers utilize this compound in the development of targeted molecules, where the acetic acid moiety serves as a handle for conjugation or further chemical modification, and the aromatic amino group can be readily functionalized. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed. It is recommended to store the material in a dark place, under a sealed and dry environment, at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B3177491 2-(2-Amino-5-fluorophenyl)acetic acid CAS No. 1785479-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-5-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHBDZQXPDZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Amino 5 Fluorophenyl Acetic Acid

Direct Synthesis Routes to the 2-(2-Amino-5-fluorophenyl)acetic Acid Scaffold

The direct construction of the this compound framework often involves the strategic introduction of the ortho-amino group and the para-fluoro substituent on the phenylacetic acid backbone.

Strategies for ortho-Amino-para-Fluorophenylacetic Acid Construction

A prevalent strategy for constructing the title compound involves the reduction of a corresponding nitro-substituted precursor. This approach is advantageous as the nitro group can be introduced via established nitration reactions, and its subsequent reduction to an amine is typically efficient. A highly analogous and well-documented procedure is the synthesis of 2,5-difluoro-4-aminophenylacetic acid from its nitro precursor. google.com This method highlights a common industrial practice where a nitro-fluorophenylacetic acid derivative is subjected to reduction to yield the desired amino-phenylacetic acid.

The key transformation in this synthetic sequence is the reduction of the nitro group. Various reducing agents can be employed for this purpose, with a common and cost-effective choice being iron powder in an acidic medium. google.com

Discussion of Reaction Conditions and Yield Optimization

The efficiency of the nitro group reduction is highly dependent on the reaction conditions. In a documented synthesis of a similar compound, 2,5-difluoro-4-aminophenylacetic acid, the reduction of 2,5-difluoro-4-nitrophenylacetic acid was carried out using iron powder in a mixture of acetic acid and water. google.com The reaction was heated to reflux for 12 hours, which resulted in a high yield of the desired amino acid. google.com

For the synthesis of this compound, similar conditions would be applicable. Optimization of this step would involve fine-tuning the temperature, reaction time, and the ratio of reagents to maximize the yield and purity of the product. The use of catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) presents an alternative, often cleaner, method for nitro group reduction. google.com

ParameterConditionYield (%)Reference
Reactant2,5-difluoro-4-nitrophenylacetic acid93.7 google.com
Reducing AgentIron powder93.7 google.com
SolventAcetic acid and water93.7 google.com
TemperatureReflux93.7 google.com
Reaction Time12 hours93.7 google.com

Synthesis via Derivatization and Hydrolysis of Related Precursors

An alternative and widely used approach involves the synthesis of a stable precursor, which is then converted to the final acid in a subsequent step.

Conversion from Methyl 2-(2-Amino-5-fluorophenyl)acetate Precursor

The methyl ester of the target compound, methyl 2-(2-amino-5-fluorophenyl)acetate, serves as a common and stable precursor. The synthesis of this ester can be achieved from its corresponding nitro derivative, methyl 2-(2-nitro-4-chlorophenyl)acetate, through reduction and rearrangement. The final step to obtain this compound is the hydrolysis of this methyl ester.

This hydrolysis is a standard chemical transformation, typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred due to its generally high yields and straightforward work-up procedures. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to precipitate the carboxylic acid. google.com

ParameterGeneral ConditionReference
ReactantEster (e.g., Methyl or Ethyl Ester) google.com
ReagentStrong Base (e.g., KOH, NaOH) google.com
SolventAqueous organic mixture (e.g., THF/water) google.com
TemperatureAmbient to reflux
Work-upAcidification (e.g., with HCl) google.com

Functional Group Transformations of Scaffold Analogues

The synthesis of related fluorinated amino acids often involves a variety of functional group transformations that can be adapted for the synthesis of the title compound. For instance, the synthesis of other fluorinated phenylacetic acid derivatives has been achieved through multi-step sequences involving reactions such as Friedel-Crafts acylations, which could be used to construct the phenylacetic acid core. acs.org The introduction of the fluorine atom can also be achieved through methods like the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, although this is a more classical approach. researchgate.net

Precursor Chemistry and Intermediate Transformations

The chemistry of precursors is central to the successful synthesis of this compound. The most critical precursors are typically nitrated phenylacetic acid derivatives. The synthesis of these precursors can start from simpler fluorinated aromatic compounds. For example, a plausible route could begin with a fluoronitrobenzene derivative, which is then elaborated to introduce the acetic acid side chain.

A key intermediate transformation is the reduction of the nitro group to an amine. As previously discussed, this is often accomplished using methods like catalytic hydrogenation or metal-acid reductions. google.com The choice of method can depend on the presence of other functional groups in the molecule that might be sensitive to certain reducing conditions. The stability of the ester group during the reduction of the nitro group is a key consideration when the synthesis proceeds through an esterified precursor.

Synthesis of Key Halogenated or Nitro-Substituted Phenylacetic Acid Intermediates

A crucial intermediate in the synthesis of the target molecule is 5-fluoro-2-nitrophenylacetic acid. The preparation of this intermediate often starts from 3-fluorophenylacetic acid. A common method involves the nitration of 3-fluorophenylacetic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. This reaction introduces a nitro group onto the aromatic ring, primarily at the position ortho to the acetic acid side chain and para to the fluorine atom due to the directing effects of these substituents.

Another approach to substituted 2-nitrophenylacetic acids involves the nitration of a 4-substituted halobenzene, followed by a substitution reaction with a malonic ester derivative and subsequent hydrolysis and decarboxylation to yield the desired phenylacetic acid structure.

Amination Strategies for ortho-Position Functionalization

The conversion of the ortho-nitro group to an amino group is a critical step in the synthesis of this compound. This transformation is typically achieved through the reduction of the nitro group. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.

Standard methods for the reduction of aromatic nitro compounds to their corresponding anilines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com While effective, care must be taken as these conditions can sometimes lead to the reduction of other functional groups or dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Combinations like iron in acetic acid (Fe/AcOH) or zinc in acidic conditions provide a milder alternative for the reduction of nitro groups. commonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium sulfide (B99878) (Na2S) are also effective reagents for this transformation and can offer chemoselectivity in the presence of other reducible functionalities. commonorganicchemistry.com

Modern Catalytic Methods: More recent developments include photocatalytic reductions, which can offer greener and more selective reaction pathways. chemistryviews.org Biocatalytic methods using nitroreductases are also emerging as a sustainable option for this transformation. google.com

Enantioselective Synthesis Considerations

While this compound itself is not chiral, the principles of enantioselective synthesis are highly relevant for the preparation of its chiral analogues, which are of significant interest in medicinal chemistry.

Chiral Resolution Techniques

For racemic mixtures of chiral phenylacetic acid derivatives, chiral resolution is a common strategy to separate the enantiomers. This can be achieved by:

Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base (a resolving agent), such as a chiral amine, to form a pair of diastereomeric salts. wikipedia.org These salts often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by treating the separated salt with an acid.

Enzymatic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic esters of fluorinated arylcarboxylic acids. mdpi.comresearchgate.net The enzyme will selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. mdpi.comresearchgate.net This allows for the separation of the hydrolyzed acid from the unreacted ester.

Asymmetric Catalysis Approaches for Fluorinated Amino Acids

Asymmetric catalysis provides a more direct and efficient route to enantiomerically pure fluorinated amino acids. General approaches applicable to this class of compounds include:

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor, such as an α,β-unsaturated acid or a ketone, using a chiral catalyst can lead directly to the desired enantiomer.

Chiral Metal Complexes: Chiral nickel(II) complexes have been shown to be effective in the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.org These complexes can act as chiral templates to control the stereochemistry of the forming product. beilstein-journals.org

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis can be employed for the enantioselective alkylation of glycine (B1666218) derivatives to produce α-amino acids.

Green Chemistry Aspects and Sustainable Synthetic Protocols

Efforts to develop more environmentally friendly synthetic routes are ongoing. Key areas of focus in the synthesis of compounds like this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, or performing reactions in solvent-free conditions, is a primary goal. researchgate.net For example, esterification reactions have been reported to proceed under solvent-free conditions. jetir.org

Catalyst Recyclability: The use of heterogeneous catalysts, such as metal cations exchanged on montmorillonite (B579905) nanoclay, offers the advantage of easy separation from the reaction mixture and the potential for recycling. royalsocietypublishing.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

Safer Reagents: There is a continuous effort to replace toxic and hazardous reagents with safer alternatives. eurekalert.orgsciencedaily.com For instance, the development of safer fluorinating agents is an active area of research. numberanalytics.com

Biocatalysis: The use of enzymes, as seen in chiral resolution and nitro reduction, offers a highly selective and environmentally friendly approach to chemical synthesis. google.com

Advanced Chemical Transformations and Functionalization of 2 2 Amino 5 Fluorophenyl Acetic Acid

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and the corresponding alcohol through reduction. These transformations are fundamental in altering the compound's physicochemical properties and for its incorporation into larger, more complex molecules.

Esterification for Synthetic Intermediates and Probes

Esterification of the carboxylic acid group in 2-(2-Amino-5-fluorophenyl)acetic acid is a common strategy to generate synthetic intermediates with modified solubility and reactivity. The resulting esters can serve as precursors for further functionalization or as fluorescent probes, where the ester group can be tailored to modulate spectroscopic properties. nih.gov The most prevalent method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk

To drive the equilibrium towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com Various acid catalysts can be employed, with concentrated sulfuric acid and p-toluenesulfonic acid being common choices. masterorganicchemistry.comchemguide.co.uk Alternative methods utilize dehydrating agents or specialized catalytic systems to achieve high yields under milder conditions. organic-chemistry.orgorganic-chemistry.org For instance, the use of dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can efficiently produce esters. organic-chemistry.org

Table 1: Common Conditions for Esterification of this compound
MethodReagents & CatalystsTypical SolventsGeneral ConditionsReference
Fischer EsterificationExcess Alcohol (e.g., Methanol, Ethanol), H₂SO₄ or TsOH (catalytic)The alcohol reactant often serves as the solventHeating/reflux to drive the reaction to completion masterorganicchemistry.comchemguide.co.uk
DCC/DMAP CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF)Room temperature, formation of urea (B33335) byproduct organic-chemistry.org
Acid Anhydride (B1165640) AcylationAlcohol, Acetic Anhydride, DMAP (catalytic)Solvent-free or non-protic solvents like DCMRoom temperature, efficient for primary and secondary alcohols organic-chemistry.org
SOCl₂-MediatedAlcohol, Thionyl Chloride (SOCl₂)The alcohol reactantReaction proceeds via an acyl chloride intermediate organic-chemistry.org

Amidation Reactions for Peptide Mimetic Scaffolds

The formation of an amide bond by coupling the carboxylic acid of this compound with primary or secondary amines is a key reaction for building peptide mimetics. These structures are designed to mimic the conformation and biological activity of natural peptides but with enhanced stability and oral bioavailability. The fundamental principle involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. masterorganicchemistry.comresearchgate.net

Direct condensation is generally not feasible; therefore, a host of coupling reagents have been developed to facilitate this transformation. researchgate.net Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides like DCC or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are widely used. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an O-acylisourea, which then readily reacts with the amine to form the desired amide. researchgate.net The choice of coupling agent and reaction conditions can be optimized to minimize side reactions and prevent racemization if chiral amines are used. organic-chemistry.org

Reduction to Corresponding Alcohol Derivatives

Reduction of the carboxylic acid moiety to a primary alcohol yields 2-(2-Amino-5-fluorophenyl)ethanol. This derivative serves as a versatile building block for further synthetic elaborations, introducing a hydroxyl group that can participate in etherification, esterification, or oxidation reactions.

Due to the stability of carboxylic acids, powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄ or LAH) is the most common and effective reagent for this purpose. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). wikipedia.orgorgsyn.org The mechanism involves the transfer of hydride ions from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. youtube.com Following the reduction, an acidic workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to furnish the final alcohol product. youtube.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), offer a milder alternative to LAH and can also effectively reduce carboxylic acids to primary alcohols. orgsyn.org

Derivatization at the Amino Group

The nucleophilic aromatic amino group offers another key site for functionalization. However, its reactivity often necessitates the use of protecting groups to achieve selective transformations at other parts of the molecule. Acylation and sulfonamidation of the amine are common strategies employed in drug discovery to explore structure-activity relationships.

Acylation and Sulfonamidation for Structure-Activity Relationship (SAR) Studies

Direct modification of the amino group through acylation or sulfonamidation is a powerful tool in medicinal chemistry for probing structure-activity relationships (SAR). These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capacity of the parent molecule, which can have profound effects on its biological target binding and pharmacokinetic profile.

Acylation is typically achieved by reacting the amino group with an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. This reaction forms an amide linkage. Sulfonamidation involves the reaction of the amine with a sulfonyl chloride, again in the presence of a base, to yield a sulfonamide. ekb.egresearchgate.net Sulfonamides are particularly valuable in drug design as they are excellent hydrogen bond donors and can act as bioisosteric replacements for other functional groups. nih.govnih.gov

By systematically varying the R group in the acyl (R-CO-) or sulfonyl (R-SO₂-) moiety and evaluating the biological activity of the resulting derivatives, researchers can map the chemical space around the amino group. This process helps to identify key interactions with a biological target and optimize a compound's potency and selectivity. The presence of the fluorine atom on the phenyl ring already provides a starting point for SAR, and further derivatization of the amine allows for a multi-dimensional exploration of the molecule's properties. acs.org

Reactions with Carbonyl Compounds for Schiff Base Formation

The primary aromatic amine of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. sciencepublishinggroup.com This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds. internationaljournalcorner.com

The formation of a Schiff base typically involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, leading to a hemiaminal intermediate. internationaljournalcorner.com Subsequent dehydration, often facilitated by azeotropic removal of water or the presence of a mild acid catalyst like glacial acetic acid, yields the stable imine product. internationaljournalcorner.comadvancechemjournal.com The reaction is generally carried out by refluxing the reactants in a suitable solvent, such as ethanol. advancechemjournal.comsemanticscholar.org Given the structure of this compound, the reaction can be directed at either the amine or, after protection of the amine, the carboxylic acid can be converted to an aldehyde to participate in Schiff base formation. The direct reaction with the amino group is more straightforward.

A variety of aldehydes and ketones can be employed in this transformation, allowing for the introduction of diverse substituents. The resulting Schiff bases are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of other functionalities and heterocyclic systems. advancechemjournal.com

Table 1: Representative Carbonyl Reactants for Schiff Base Formation This table is interactive. Click on the headers to sort.

Carbonyl Compound R1 R2 Expected Schiff Base Product Core Structure
Benzaldehyde Phenyl H 2-(2-((Benzylidene)amino)-5-fluorophenyl)acetic acid
4-Chlorobenzaldehyde 4-Chlorophenyl H 2-(2-((4-Chlorobenzylidene)amino)-5-fluorophenyl)acetic acid
2-Hydroxybenzaldehyde 2-Hydroxyphenyl H 2-(2-((2-Hydroxybenzylidene)amino)-5-fluorophenyl)acetic acid
Acetophenone Phenyl Methyl 2-(5-Fluoro-2-(1-phenylethylideneamino)phenyl)acetic acid

Modifications of the Fluorinated Phenyl Ring

The fluorinated phenyl ring offers multiple avenues for substitution and elaboration, enabling the synthesis of highly decorated aromatic structures.

The substituents on the phenyl ring, namely the amino and fluoro groups, govern the regioselectivity of further electrophilic aromatic substitution reactions. The amino group is a potent activating and ortho, para-directing group, while the fluorine atom is a deactivating but also ortho, para-directing group. The strong activating effect of the amino group typically dominates, directing incoming electrophiles primarily to the positions ortho and para to it. In the case of this compound, the para position (C5) is blocked by fluorine, meaning electrophilic substitution is strongly favored at the C3 position.

Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization. The amino group, or more commonly a protected form like a pivalamide (B147659) or carbamate, can act as a directed metalation group (DMG). Treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) would selectively deprotonate the C3 position, which is ortho to the DMG. The resulting aryllithium species can then be quenched with a wide range of electrophiles to install new substituents with high precision.

Table 2: Potential Electrophilic Substitution and Ortho-Metalation Reactions This table is interactive. Click on the headers to sort.

Reaction Type Reagents Probable Position of Substitution Resulting Functional Group
Bromination Br₂, FeBr₃ C3 Bromo (-Br)
Nitration HNO₃, H₂SO₄ C3 Nitro (-NO₂)
Friedel-Crafts Acylation RCOCl, AlCl₃ C3 Acyl (-COR)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. snnu.edu.cnlibretexts.org To utilize these reactions on the phenyl ring of this compound, it must first be converted into a suitable derivative, typically an aryl halide or triflate. The amino group can be transformed into a halide (e.g., bromo or iodo) via a Sandmeyer reaction, which involves diazotization with nitrous acid followed by treatment with a copper(I) halide.

Once the aryl halide derivative, for instance, 2-(2-bromo-5-fluorophenyl)acetic acid, is synthesized, it can undergo a variety of cross-coupling reactions. The Suzuki-Miyaura coupling is particularly prominent, reacting the aryl halide with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of new aryl, heteroaryl, or vinyl groups. snnu.edu.cnlibretexts.org The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 3: Example Suzuki-Miyaura Coupling Conditions This table is interactive. Click on the headers to sort.

Component Example Role
Aryl Halide 2-(2-Bromo-5-fluorophenyl)acetic acid derivative Electrophilic partner
Boronic Acid Phenylboronic acid, 4-Methoxyphenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ rsc.org Catalyst
Ligand PPh₃, SPhos, XPhos Stabilizes catalyst, modulates reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates boronic acid

The ortho-disposed amino and acetic acid functionalities on the phenyl ring serve as a powerful building block for constructing fused heterocyclic systems through annulation reactions. This 1,2-disubstituted pattern is a classic precursor for a variety of important heterocycles.

For example:

Benzimidazoles: Condensation of the amino group with the carboxylic acid moiety (or a derivative like an ester or acyl chloride) under dehydrating conditions can lead to the formation of a fused lactam. More commonly, the inherent 1,2-phenylenediamine character can be exploited. Reaction with various aldehydes, followed by oxidative cyclization, or direct condensation with carboxylic acids or their equivalents (using reagents like polyphosphoric acid) can yield substituted benzimidazoles.

Quinoxalines: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) provides a direct route to quinoxaline (B1680401) derivatives. nih.gov The two amino groups of the diamine condense with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyrazine (B50134) ring fused to the benzene (B151609) ring.

Quinazolinones: The anthranilic acid-like structure allows for the synthesis of quinazolinones. For instance, reaction with an amide can lead to the formation of the quinazolinone ring system. nih.gov

These annulation strategies significantly expand the molecular complexity and structural diversity accessible from the starting material. amazonaws.comfrontiersin.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comrsc.org The bifunctional nature of this compound makes it an excellent substrate for several MCRs.

One of the most notable examples is the Ugi four-component reaction (Ugi-4CR). In this reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The this compound can serve as either the amine component or the carboxylic acid component. Using it as the amine component (typically after esterification of its own acid group to prevent self-reaction) allows for the incorporation of its entire scaffold into a larger, more complex structure in a single step.

Table 4: Hypothetical Ugi-4CR Using a this compound Derivative This table is interactive. Click on the headers to sort.

Component Example Reactant Role
Amine Methyl 2-(2-amino-5-fluorophenyl)acetate Introduces the core scaffold
Carbonyl Isobutyraldehyde Forms the α-amino backbone
Carboxylic Acid Acetic Acid Provides the N-acyl group

| Isocyanide | tert-Butyl isocyanide | Forms the amide portion |

The combination of these four components would yield a complex α-acylamino amide product, and by systematically varying each of the other three components, a large library of diverse compounds can be rapidly synthesized. nih.gov

Strategies for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry leverages high-throughput and parallel synthesis techniques to produce large collections of related compounds, known as libraries, for screening and discovery purposes. umb.edu The versatile reactivity of this compound makes it an ideal scaffold for such library synthesis. acs.org

A common strategy involves attaching the scaffold to a solid support, which facilitates purification by simple filtration and washing. The carboxylic acid group is a convenient handle for attachment to a resin (e.g., Wang or Rink amide resin). Once anchored, the aromatic amine is available for a wide array of transformations performed in parallel.

For example, a library could be constructed by:

Scaffold Attachment: Covalently linking the carboxylic acid of this compound to a solid support.

Parallel Acylation: Reacting the immobilized scaffold with a diverse set of acyl chlorides or carboxylic acids to create a library of amides.

Cleavage: Releasing the final products from the resin to obtain the library of pure compounds in solution.

Alternatively, if a derivative like 2-(2-bromo-5-fluorophenyl)acetic acid is used, a Suzuki-Miyaura coupling could be performed on the solid support with a library of boronic acids. MCRs like the Ugi reaction are also well-suited for library synthesis in solution-phase parallel formats.

Table 5: Illustrative Combinatorial Library Design Based on the Scaffold This table is interactive. Click on the headers to sort.

Scaffold (S) Reaction Type Variable Building Block (R) Library Structure
S-NH₂ Amide Coupling R¹-COOH (Set of 50 carboxylic acids) S-NH-CO-R¹
S-Br Suzuki Coupling R²-B(OH)₂ (Set of 50 boronic acids) S-R²
S-NH₂ Reductive Amination R³-CHO (Set of 50 aldehydes) S-NH-CH₂-R³

These strategies enable the rapid generation of thousands of distinct, yet structurally related, compounds from the this compound core, maximizing the exploration of chemical space for various applications. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Glacial acetic acid
Ethanol
Benzaldehyde
4-Chlorobenzaldehyde
2-Hydroxybenzaldehyde
Acetophenone
Cyclohexanone
2-(2-((Benzylidene)amino)-5-fluorophenyl)acetic acid
2-(2-((4-Chlorobenzylidene)amino)-5-fluorophenyl)acetic acid
2-(2-((2-Hydroxybenzylidene)amino)-5-fluorophenyl)acetic acid
2-(5-Fluoro-2-(1-phenylethylideneamino)phenyl)acetic acid
2-(2-((Cyclohexylidene)amino)-5-fluorophenyl)acetic acid
Pivalamide
Carbamate
n-Butyllithium
s-Butyllithium
2-(2-Bromo-5-fluorophenyl)acetic acid
Nitrous acid
Copper(I) halide
Phenylboronic acid
4-Methoxyphenylboronic acid
Pd(PPh₃)₄
Pd(OAc)₂
PPh₃
SPhos
XPhos
K₂CO₃
K₃PO₄
Cs₂CO₃
Toluene
Dioxane
DMF
Polyphosphoric acid
Glyoxal
Diacetyl
Methyl 2-(2-amino-5-fluorophenyl)acetate
Isobutyraldehyde
Acetic Acid

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-(2-Amino-5-fluorophenyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the protons of the amino (-NH₂) and carboxylic acid (-COOH) groups.

The aromatic region would typically display complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The electron-donating amino group and the electron-withdrawing fluorine atom influence the chemical shifts of these protons. The methylene protons adjacent to the aromatic ring and the carboxylic acid group would appear as a singlet or a multiplet, depending on the solvent and its interaction with the labile protons. The amino and carboxylic acid protons often appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (Predicted data based on analogous structures and chemical shift calculations. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (position 3)6.8 - 7.0Doublet of doubletsJ(H-H), J(H-F)
Aromatic H (position 4)6.6 - 6.8Triplet of doubletsJ(H-H), J(H-F)
Aromatic H (position 6)6.9 - 7.1Doublet of doubletsJ(H-H), J(H-F)
Methylene (-CH₂-)3.5 - 3.7Singlet-
Amino (-NH₂)4.5 - 5.5 (broad)Singlet-
Carboxylic Acid (-COOH)10.0 - 12.0 (broad)Singlet-

Carbon-13 (¹³C) NMR for Backbone and Aromatic Carbon Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the carboxylic acid carbon, the methylene carbon, and the six aromatic carbons. The chemical shift of the carboxylic acid carbon is typically found in the downfield region (170-185 ppm). The methylene carbon signal would appear in the aliphatic region (around 40 ppm). The aromatic carbons would resonate in the range of 110-160 ppm, with their specific shifts influenced by the attached amino and fluoro substituents. The carbon directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Data for this compound (Predicted data based on analogous structures and chemical shift calculations. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 175
Methylene (-CH₂-)35 - 45
Aromatic C-F155 - 160 (d, ¹JC-F ≈ 240-250 Hz)
Aromatic C-NH₂140 - 145
Aromatic C-CH₂120 - 125
Aromatic C-H115 - 130

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Elucidation

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to study fluorine-containing compounds. Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides clean spectra with a wide chemical shift range, making it an excellent probe for molecular structure and environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta hydrogens).

Table 3: Predicted ¹⁹F NMR Data for this compound (Predicted data based on analogous structures and chemical shift calculations. Actual experimental values may vary.)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic C-F-115 to -125Triplet of doublets

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and C-F and C-N stretching vibrations.

The broad O-H stretching vibration of the carboxylic acid typically appears in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the primary amine usually present as two bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the carboxylic acid is a strong, sharp peak typically found around 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and the C-F stretching vibration would appear as a strong absorption in the 1000-1300 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound (Predicted data based on characteristic functional group frequencies. Actual experimental values may vary.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Weak
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium
C-F Stretch1000 - 1300Strong
C-N Stretch1250 - 1350Medium

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₈FNO₂), the expected monoisotopic mass is approximately 169.05 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed with high accuracy, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic fragments of the phenylacetic acid structure.

Table 5: Predicted Mass Spectrometry Data for this compound (Predicted data based on molecular formula and common fragmentation pathways. Actual experimental values may vary.)

Ion Predicted m/z Interpretation
[M+H]⁺170.0608Protonated molecule
[M]⁺169.0530Molecular ion
[M-COOH]⁺124.0557Loss of carboxylic acid group

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure.

This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal details about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and amino groups of neighboring molecules, which dictate the crystal packing. To date, no public crystal structure data for this compound has been found in crystallographic databases.

Conformational Preferences and Molecular Conformation

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformers of a molecule in the gas phase. These calculations can map the potential energy surface as a function of key dihedral angles, identifying low-energy, stable conformations. For a molecule like this compound, key rotations would include the C-C bond connecting the phenyl ring to the acetic acid group and the C-N bond of the amino group. The presence of the fluorine atom and the amino group on the phenyl ring can introduce specific electronic and steric effects that influence these preferences.

While direct experimental data on the conformational preferences of this compound are scarce, studies on related amino acids provide insight into the types of conformations that might be favored. sigmaaldrich.com

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Pi-Pi Stacking)

In the solid state, molecules of this compound will arrange themselves to maximize stabilizing intermolecular interactions, leading to the formation of a crystal lattice. The nature of these interactions is crucial for understanding the crystal packing and the resulting macroscopic properties.

Hydrogen Bonding: The amino group (-NH2) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors. It is highly probable that strong N-H···O and O-H···O hydrogen bonds are the dominant interactions in the crystal structure of this compound, leading to the formation of complex three-dimensional networks. nih.gov These interactions would likely involve the formation of dimers or chains of molecules. bas.bg

Pi-Pi Stacking: The presence of the fluorinated benzene ring allows for the possibility of π-π stacking interactions between adjacent molecules. nih.govelifesciences.org These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, can further stabilize the crystal structure. The fluorine substituent can modulate the electron density of the aromatic ring, potentially influencing the strength and geometry of these stacking interactions. nih.gov

The interplay of these various intermolecular forces dictates the final supramolecular assembly of the compound in the crystalline state.

Polymorphism Studies and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability.

For this compound, the potential for different hydrogen bonding patterns and stacking arrangements suggests that polymorphism is a distinct possibility. Crystal engineering principles can be applied to systematically explore and control the formation of different polymorphs. This involves understanding and manipulating the intermolecular interactions through variations in crystallization conditions such as solvent, temperature, and the presence of co-formers. While specific studies on the polymorphism of this compound are not readily found, the general principles of crystal engineering for organic molecules would be applicable. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the analysis of chemical compounds, providing information on purity and enabling the separation of isomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity of a sample is assessed by monitoring the chromatogram for the presence of any impurity peaks alongside the main peak of the analyte. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity analysis. Method development would involve optimizing parameters such as the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures, often with a pH modifier like trifluoroacetic acid), flow rate, and column temperature to achieve good separation and peak shape. hplc.eupensoft.net

Illustrative HPLC Purity Analysis Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical starting point for method development and is not based on specific experimental data for this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the alpha-carbon of the acetic acid moiety, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs for the separation of amino acids include those based on macrocyclic glycopeptides (like teicoplanin or vancomycin), polysaccharides, or crown ethers. sigmaaldrich.comnih.govcapes.gov.br The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. sigmaaldrich.com

Illustrative Chiral HPLC Separation Parameters:

ParameterValue
Column Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase Varies depending on the CSP; often a mixture of an organic modifier (e.g., methanol, ethanol) and an aqueous buffer.
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV or Mass Spectrometry (MS)
Analysis Goal Baseline separation of the (R)- and (S)-enantiomers to calculate enantiomeric excess (ee%).

This table provides a general outline for chiral method development. The optimal conditions would need to be determined experimentally for this compound. capes.gov.br

Computational Chemistry and Mechanistic Research

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and reactivity of molecules. For "2-(2-Amino-5-fluorophenyl)acetic acid," DFT calculations can elucidate fundamental properties that govern its behavior. DFT studies on analogous aromatic compounds, such as 2-aminopurine (B61359) and various substituted phenyl derivatives, have established reliable methodologies, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)) to accurately account for electron correlation and dispersion interactions. nih.govnih.govnih.govresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile.

For "this compound," the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly on the amino group and the aromatic system. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. In a hypothetical DFT calculation, the energies of these orbitals would be precisely calculated.

Table 1: Hypothetical Frontier Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy -5.85Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability.
LUMO Energy -1.20Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.65Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. A larger gap implies greater stability.

Note: The values in this table are illustrative and based on typical DFT results for similar aromatic compounds. They are not experimental or explicitly published data for this specific molecule.

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov For "this compound," DFT could predict the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the carboxylic acid, and the C-F bond.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed. These theoretical shifts, when compared to experimental spectra, aid in the definitive assignment of signals to specific atoms within the molecule. For instance, calculations could predict the chemical shifts of the aromatic protons, highlighting the electronic effects of the amino, fluoro, and acetic acid substituents on the phenyl ring.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility. waocp.comnih.gov For "this compound," MD simulations can explore the rotational freedom around its single bonds, such as the bond connecting the phenyl ring to the acetic acid moiety.

These simulations can map the potential energy surface related to the torsion angles of the side chain, identifying low-energy, stable conformations and the energy barriers between them. This provides insight into the molecule's preferred shapes in different environments (e.g., in a solvent or when interacting with a biological target). The flexibility of the amino group and the puckering of the phenyl ring can also be assessed. Such studies on amino acids and their derivatives have shown that even small molecules exhibit distinct conformational preferences that can be critical for their biological function.

Theoretical Studies on Reaction Mechanisms and Transition States of Transformations involving the Compound

Theoretical chemistry can be used to model the entire course of a chemical reaction, identifying the structures of transition states and calculating the activation energies. This is invaluable for understanding how "this compound" might be synthesized or how it participates in further chemical transformations. nih.gov

For example, theoretical studies could model the acylation of the amino group or the esterification of the carboxylic acid. By mapping the reaction pathway, researchers can determine the most likely mechanism and predict the reaction rate. Such calculations have been successfully applied to complex enzymatic reactions and synthetic chemistry, providing a molecular-level understanding of bond-making and bond-breaking processes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If "this compound" were used as a scaffold for developing new bioactive molecules, QSAR would be a crucial tool.

A QSAR study would involve synthesizing a library of derivatives with variations in their structure (e.g., different substituents on the phenyl ring or modifications to the acetic acid group). The biological activity of these compounds would be measured, and various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each molecule. Statistical methods are then used to build a model that predicts activity based on these descriptors. epa.gov This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 2: Example Molecular Descriptors for a QSAR Study

Descriptor TypeExample DescriptorInformation Provided
Electronic Dipole MomentDescribes the polarity of the molecule.
Steric Molecular VolumeRelates to the size and shape of the molecule.
Hydrophobic LogPMeasures the lipophilicity of the molecule, affecting its membrane permeability.
Topological Wiener IndexA numerical descriptor of molecular branching.

In Silico Screening and Virtual Library Design for Ligand Discovery

In silico screening, or virtual screening, is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. biointerfaceresearch.comnih.gov "this compound" can serve as a starting point or a fragment for building a virtual library of potential ligands.

In this process, a virtual library containing thousands or millions of derivatives of the core scaffold is generated computationally. These virtual compounds are then "docked" into the active site of a target protein using molecular docking software. The docking programs predict the binding conformation and estimate the binding affinity. nih.gov Compounds with the best predicted binding scores are then prioritized for synthesis and experimental testing, significantly accelerating the early stages of drug discovery. This approach allows for the rapid exploration of a vast chemical space to find novel ligands for therapeutic targets. enamine.net

Applications in Advanced Chemical Synthesis and Ligand Design Research

Role as a Versatile Synthetic Building Block for Complex Molecules

2-(2-Amino-5-fluorophenyl)acetic acid serves as a versatile synthetic building block due to its multiple reactive sites. The presence of the carboxylic acid, the aromatic amino group, and the activated phenyl ring allows for a variety of chemical transformations. Chemists can leverage these functional groups to construct more elaborate molecular architectures. The general utility of amino acids and their derivatives as foundational components in the synthesis of compound libraries is well-established. researchgate.net

The strategic placement of the amino and fluoro groups on the phenyl ring, combined with the acetic acid side chain, enables regioselective reactions. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. The carboxylic acid moiety provides a handle for amide bond formation or other esterification and reduction chemistries. This versatility is exemplified in research where related acetic acid scaffolds are used to synthesize complex molecules like 2-(benzofuran-2-yl)acetic acid amides, which have shown potential as antifungal agents. nih.gov Similarly, related scaffolds are employed in the multi-step synthesis of novel isoindolin-1-one (B1195906) derivatives. acs.org This demonstrates how a core structure can be systematically elaborated into more complex and functionally diverse compounds.

Scaffold for the Development of Advanced Pharmaceutical Intermediates and Drug Candidates

In medicinal chemistry, the structure of this compound makes it an attractive scaffold for creating advanced pharmaceutical intermediates. A molecular scaffold is a core structure upon which various functional groups are built to develop new drug candidates. The fluorinated aminophenylacetic acid motif is found in various biologically active molecules.

The synthesis of potential therapeutics often relies on key intermediates that provide the necessary structural foundation. For example, a related compound, 2-amino-5-chloro-2'-fluoro-benzophenone, is a crucial intermediate in the preparation of anxiolytic drugs like flurazepam, highlighting the importance of such aminobenzophenone structures in pharmaceuticals. google.com By analogy, this compound provides a platform for generating novel compounds intended for biological screening. Research into GABAA receptor modulators has shown that complex isoindolin-1-one derivatives can be synthesized from related starting materials, leading to the identification of potent lead compounds for conditions like epilepsy. acs.org This process of using a foundational scaffold to build and test new chemical entities is central to modern drug discovery.

Research into Ligand Design for Molecular Targets (Mechanistic and in vitro Biochemical Focus)

The design of specific ligands for biological targets such as enzymes and receptors is a primary goal of drug discovery. The structural features of this compound make it a candidate for such research, where its derivatives are synthesized and evaluated in controlled, non-clinical laboratory settings.

Phenylacetic acid derivatives are actively investigated as potential enzyme inhibitors. nih.gov While direct studies on this compound with aminopeptidases or cytochrome P450 are not prominently documented in the provided results, extensive research on analogous structures demonstrates the principle. For instance, derivatives of 2-(thiophen-2-yl)acetic acid were designed and synthesized as selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. nih.gov In these in vitro studies, compounds showed inhibitory activity in the low micromolar range. nih.gov

Another area of research involves modifying amine-containing heterocyclic rings to enhance enzyme inhibition. Studies on nitazoxanide (B1678950) analogues against the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) revealed that modifications to the 2-amino-5-nitrothiazole (B118965) "head group" could yield compounds with equipotent or greater activity than the parent drug. nih.gov This highlights how the amino-substituted ring of a compound like this compound could be a key determinant in its potential enzyme-inhibiting properties. In vitro assays are critical for determining such activity, typically measuring the half-maximal inhibitory concentration (IC₅₀) to quantify potency. mdpi.com

Table 1: In Vitro Inhibition of mPGES-1 by Selected 2-(thiophen-2-yl)acetic Acid Derivatives

CompoundDescriptionIC₅₀ (µM)Reference
1c3-(4-(2-Carboxyethyl)thiophen-3-yl)benzoic acid derivative2.5 ± 0.3 nih.gov
2c2-(4-(3-Hydroxyphenyl)thiophen-2-yl)acetic acid1.5 ± 0.2 nih.gov

The compound can serve as a template for designing ligands that bind to specific biological receptors. A prime example of this approach is the development of novel positive allosteric modulators (PAMs) for the γ-aminobutyric acid type A (GABAₐ) receptor, a crucial target for treating neurological disorders like epilepsy. acs.org In a recent study, researchers synthesized a series of 2,7-disubstituted isoindolin-1-one derivatives and tested their effects on GABAₐ receptors expressed in cell lines using electrophysiological techniques. acs.org This in vitro analysis allowed for precise measurement of both the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds. The lead compound, Cpd48, demonstrated high potency at multiple GABAₐ receptor subtypes and exhibited significant antiepileptic effects in animal models. acs.org This research illustrates the pathway from a synthetic scaffold to a highly active receptor modulator, quantified through rigorous in vitro biochemical investigation. acs.org

Table 2: In Vitro Potentiation of GABA Response by Lead Compound Cpd48 at Different GABAₐ Receptor Subtypes

GABAₐ Receptor SubtypeEC₅₀ (µM)Eₘₐₓ (Fold Increase)Reference
α1β2γ20.04 ± 0.0115.2 ± 1.5 acs.org
α2β2γ20.14 ± 0.0210.3 ± 1.1 acs.org
α3β2γ20.08 ± 0.019.8 ± 0.9 acs.org
α5β2γ20.07 ± 0.0111.5 ± 1.2 acs.org

Derivatives of this compound can be used to study and modulate biochemical pathways in a controlled laboratory setting. A closely related molecule, 2-Amino-5-fluorobenzoic acid (5-FAA), serves as a toxic antimetabolite in the tryptophan biosynthesis pathway in yeast. caymanchem.com Because it interferes with this essential pathway, 5-FAA can be used in genetic procedures as a counter-selection agent for the TRP1 gene, a common marker in S. cerevisiae. caymanchem.com This provides a clear mechanistic example of how a small molecule can be used to manipulate a specific metabolic route for research purposes. Such tools are invaluable for molecular biology and genetic engineering. caymanchem.com

Design of Chemical Probes for Biological Research

A chemical probe is a molecule used to study biological systems. The structure of this compound is well-suited for the design of such probes. The reactive amino and carboxylic acid groups provide convenient points for attaching reporter tags, such as fluorescent dyes, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of target proteins. Once synthesized, these probes can be used in in vitro systems to identify the binding partners of a drug, visualize a biological process, or elucidate a mechanism of action. While specific probes derived directly from this compound are not detailed in the search results, its chemical nature makes it a suitable starting point for such endeavors, following established principles of chemical biology.

Exploration in Materials Science and Functional Polymers utilizing the Phenylacetic Acid Scaffold

The unique structure of this compound, featuring a phenylacetic acid core, an amino group, and a fluorine atom, makes it a compound of interest for the development of advanced materials and functional polymers. Each of these components can impart specific and desirable properties to a resulting macromolecule.

The phenylacetic acid scaffold itself is a building block in various polymers. Phenylacetic acid and its derivatives can be incorporated into polymer backbones or used as pendant groups to influence the physical and chemical properties of the material. For instance, the aromatic ring can enhance thermal stability and mechanical strength, while the carboxylic acid group provides a reactive site for polymerization and further functionalization.

The presence of a fluorine atom is particularly significant in modern materials science. Fluorination is a common strategy to modify the properties of polymers. The introduction of fluorine can lead to:

Chemical Resistance: Fluorinated polymers are often resistant to chemical attack and degradation.

Hydrophobicity: The presence of fluorine can significantly increase the hydrophobicity of a material's surface.

Modified Electronic Properties: The high electronegativity of fluorine can alter the electronic characteristics of a polymer, which is particularly relevant for applications in electronics and optoelectronics. rsc.org

The amino group (-NH2) offers another reactive site, which can be crucial for creating specific polymer architectures. It can participate in polymerization reactions to form polyamides, which are known for their excellent mechanical properties and thermal stability. nih.gov The amino group can also be modified post-polymerization to attach other functional molecules, such as drugs for controlled release systems or biomolecules for tissue engineering scaffolds.

Given these characteristics, this compound could serve as a monomer or a modifying agent in the synthesis of a range of functional polymers. For example, it could be used to create:

Biodegradable Polyesters and Polyamides: The ester or amide linkages formed during polymerization would be susceptible to hydrolysis, making the resulting polymers biodegradable. mdpi.comupc.edu The presence of the amino acid-like structure could be particularly beneficial for biomedical applications, as the degradation products may be biocompatible. upc.edu

Functional Scaffolds for Tissue Engineering: The phenylacetic acid scaffold can be used to construct three-dimensional structures that support cell growth. nih.gov The fluorine and amino groups could be used to tune the surface properties of the scaffold to enhance cell adhesion and proliferation.

Polymers for Drug Delivery: The carboxylic acid and amino groups provide handles for attaching drug molecules. The properties of the polymer, such as its degradation rate and hydrophobicity, could be tailored by the inclusion of the fluorinated phenylacetic acid monomer to control the release of the therapeutic agent.

Table of Compound Properties:

PropertyValue
Compound Name This compound
CAS Number 1785479-48-2
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-(2-Amino-5-fluorophenyl)acetic acid?

  • Methodological Answer : Structural elucidation involves X-ray crystallography to determine bond lengths, angles, and packing interactions (e.g., triclinic crystal system, space group P1̄). Key spectroscopic methods include:
  • NMR : Assign proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, amino protons at δ 3.0–5.0 ppm).
  • IR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, NH₂ bends ~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 184.1).
    Refer to crystallographic data tables for atomic coordinates and displacement parameters .

Q. How is this compound synthesized, and what are the critical reaction parameters?

  • Methodological Answer : A common route involves:

Nitration : Fluorophenyl precursors are nitrated using HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro to amino groups.

Acetic Acid Sidechain Introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives).
Critical parameters include temperature control (<10°C during nitration) and catalyst purity (≥97% Pd/C for efficient reduction) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~8.2 min.
  • TGA/DSC : Evaluate thermal stability (decomposition onset >200°C).
  • Karl Fischer Titration : Measure moisture content (<0.5% for hygroscopic samples).
    Stability studies under varied pH (2–12) and light exposure guide storage conditions (recommended: 2–8°C, desiccated) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) predicts:
  • Reactivity : Electron-deficient aromatic ring enhances electrophilic substitution at the 5-fluoro position.
  • Thermochemistry : Atomization energies (average deviation ±2.4 kcal/mol) and proton affinities guide solvent selection (e.g., DMF vs. THF).
    Basis sets (6-31G*) and exact-exchange terms improve accuracy for nitro-to-amino reduction energy barriers .

Q. What strategies reduce by-products in the synthesis of this compound?

  • Methodological Answer :
  • By-Product Mitigation :
  • Use N-protecting groups (e.g., Boc) during alkylation to prevent undesired coupling.
  • Optimize stoichiometry (e.g., 1.2:1 molar ratio of bromoacetic acid to amine intermediate).
  • Catalyst Screening : Immobilized catalysts (e.g., SiO₂-supported Pd) improve selectivity and reduce metal leaching.
  • In Situ Monitoring : ReactIR tracks intermediate formation (e.g., nitroso intermediates at 1480 cm⁻¹) .

Q. How do structural modifications (e.g., fluorination) impact biological activity or coordination chemistry?

  • Methodological Answer :
  • Biological Activity : Fluorine enhances metabolic stability and bioavailability. In vitro assays (e.g., enzyme inhibition) assess binding to targets like cyclooxygenase-2 (IC₅₀ ~10 µM).
  • Coordination Chemistry : The carboxylic acid and amino groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). XANES/EXAFS studies reveal bond distances (e.g., Cu–O ~1.95 Å).
    Compare with analogs (e.g., 2-(4-ethoxy-2,3-difluorophenyl)acetic acid) to evaluate substituent effects .

Q. How are spectroscopic discrepancies resolved in structural studies?

  • Methodological Answer :
  • NMR Anomalies : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–80°C) resolves rotational barriers in the acetic acid sidechain.
  • X-ray vs. DFT Discrepancies : Hirshfeld surface analysis reconciles crystallographic packing effects (e.g., H-bonding networks) with gas-phase DFT geometries .

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2-(2-Amino-5-fluorophenyl)acetic acid
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Reactant of Route 2
2-(2-Amino-5-fluorophenyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.